ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate typically involves the reaction of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: The compound shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- 1,2,4-triazolo[4,3-a]pyrimidine
- 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine
- Ethyl 4-amino-1,2,4-triazolo[4,3-a]pyrimidine
Uniqueness
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate is unique due to its specific structure, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 4-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)18-16-20-19-15-17-10(2)9-11(3)21(15)16/h5-9H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCTWZVMWMLBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C3N2C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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